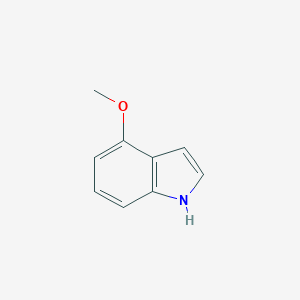

4-Methoxyindole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNOXNMCFPFPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Record name | 4-methoxyindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197500 | |

| Record name | 4-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methoxyindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4837-90-5 | |

| Record name | 1H-Indole, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyindole and Its Derivatives

Classical and Established Synthetic Routes to 4-Methoxyindole

Traditional approaches to synthesizing this compound often involve multi-step sequences from readily available precursors. One reported classical method for this compound synthesis begins with 1-methoxy-2-methyl-3-nitrobenzene. This compound undergoes a reaction with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) under reflux conditions to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine. chemicalbook.com Subsequently, the this compound is obtained by reducing this intermediate using activated zinc in acetic acid, maintaining the temperature between 20 and 30°C. chemicalbook.com The reaction mixture is stirred for 30 minutes, filtered, and the product is purified via silica (B1680970) gel chromatography. chemicalbook.com

Another general approach for indole (B1671886) synthesis, which can be adapted for this compound, is the Fischer indole synthesis. This method typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. aablocks.com While specific details for this compound via Fischer synthesis are not extensively detailed in the provided search results, it remains a fundamental classical route for indole core construction. nih.gov

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic methodologies for this compound leverage advanced catalytic systems and innovative reaction conditions to achieve improved efficiency, selectivity, and sustainability.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the regioselective synthesis and functionalization of this compound.

Rhodium(II)-Catalyzed C-H Alkylation: Dimeric Rhodium(II) complexes have been successfully employed as efficient catalysts for the regioselective coupling of N-H protic indoles with diazo compounds. snnu.edu.cn Notably, 4-methoxyindoles predominantly react with C(7) selectivity in these reactions, contrasting with the C(6) alkylation observed for 4-unsubstituted indoles. snnu.edu.cn This regioselectivity is attributed to the hydrogen-bonding directing effect, and the C-C bond formation proceeds via a Friedel-Crafts-type attack of indole toward the Rh(II) carbene species. snnu.edu.cn For example, Rh2(S-PTTL)4 has shown optimal activity and selectivity, yielding the alkylated product in good yields. snnu.edu.cn

Iridium-Catalyzed C-H Borylation and Alkoxylation: Iridium-catalyzed C-H borylation has been applied to this compound. nih.gov A regioselective C6-borylation of this compound (12) using [Ir(OMe)(COD)]2 as a catalyst can deliver the desired boronate as a single regioisomer in high yields (e.g., 77% on a 4.85 g scale). nih.gov Furthermore, an iridium-catalyzed triborylation-diprotodeborylation sequence followed by Chan-Evans-Lam coupling has been used to synthesize 6-bromo-4-methoxyindole from 6-bromoindole, demonstrating a C4-H alkoxylation process. researchgate.net

Palladium-Catalyzed Coupling: Palladium-catalyzed coupling reactions are also utilized for the synthesis of 4-substituted indoles, including those with methoxy (B1213986) groups. This can involve the coupling of 4-hydroxyindole-derived triflates. researchgate.net

Ruthenium-Catalyzed C-H Activation: A highly regioselective functionalization of indole at the C-4 position has been achieved using a ruthenium catalyst and an aldehyde functional group as a directing group. acs.org This strategy is significant for synthesizing 4-substituted indoles, a class of molecules important as precursors for ergot alkaloids. acs.org

Table 1: Examples of Transition-Metal-Catalyzed Approaches to this compound and its Derivatives

| Catalyst System | Substrate | Reaction Type | Regioselectivity | Key Features | Reference |

| Rh2(S-PTTL)4 | This compound, Diazo compound | C-H Alkylation | C(7) selectivity | Hydrogen-bonding directing effect | snnu.edu.cn |

| [Ir(OMe)(COD)]2 | This compound | C-H Borylation | C(6) selectivity | Efficient, scalable | nih.gov |

| Iridium-catalyzed sequence | 6-Bromoindole | C4-H Alkoxylation | C(4) position | Triborylation-diprotodeborylation, Chan-Evans-Lam coupling | researchgate.net |

| Ruthenium catalyst | Indole (with aldehyde directing group) | C-H Activation | C(4) position | Aldehyde directing group, mild conditions | acs.org |

Organocatalytic and Biocatalytic Synthesis

While specific examples of organocatalytic synthesis directly for this compound were not prominently detailed in the search results, the broader field of biocatalytic retrosynthesis and C-H functionalization is recognized for its potential in synthesizing complex molecular scaffolds. researchgate.net In the context of indole derivatives, enzyme-catalyzed reactions are known, particularly in plants. For instance, the biosynthesis of this compound-3-ylmethyl glucosinolate (4MI3G) involves enzymes like CYP81F2 and indole glucosinolate O-methyltransferases (IGMT1 or IGMT2), highlighting the natural enzymatic pathways that introduce methoxy groups onto indole structures. nih.govresearchgate.net

Microwave-Assisted and Green Chemistry Methodologies

Microwave-assisted organic synthesis (MAOS) has gained traction for its ability to accelerate reactions, reduce reaction times, and enhance yields, making it a valuable tool for synthesizing indoles. nih.govopenmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times, often from hours to minutes, for the synthesis of various indole derivatives. vulcanchem.com For instance, microwave-assisted bromination of this compound using copper(II) bromide (CuBr2) as the bromine source can achieve full conversion in less than 10 minutes. This method is particularly effective for sterically hindered substrates.

Green Chemistry Principles: The development of more environmentally friendly synthetic processes is a key focus in modern chemistry. For indole synthesis, this includes the use of ionic liquids, water as a solvent, solid acid catalysts, and nanoparticles under solvent-free conditions. openmedicinalchemistryjournal.com These approaches align with green chemistry principles by minimizing waste, reducing energy consumption, and using less hazardous reagents. openmedicinalchemistryjournal.comunam.mx

Synthesis of Key this compound Derivatives and Analogs

The functionalization of the this compound core leads to various important derivatives and analogs, often with enhanced biological activities.

Synthesis of this compound-3-Carbinol and Related Indolecarbinols

This compound-3-carbinol (4MeOI3C), also known as 3-hydroxymethyl-4-methoxyindole or 4-methoxyindol-3-ylmethanol, is a significant derivative that can be synthesized from commercially available this compound through a two-step process. acs.orgresearchgate.netnih.gov

Synthesis Protocol for this compound-3-Carbinol:

Formylation: this compound is first formylated at position 3 to yield this compound-3-carbaldehyde. This step typically involves the Vilsmeier-Haack reaction. acs.orgresearchgate.netmdpi.com

Reduction: The resulting this compound-3-carbaldehyde is then reduced to this compound-3-carbinol. A common reducing agent for this step is sodium borohydride (B1222165) (NaBH4) in a solvent mixture such as methanol/ethanol/chloroform. acs.orgresearchgate.netmdpi.com The reaction is typically stirred for several hours at room temperature. acs.orgresearchgate.net

Table 2: Synthesis of this compound-3-Carbinol

| Step | Reactant | Reagent/Conditions | Product | Yield | Reference |

| 1 | This compound | Vilsmeier-Haack reaction (implied for formylation) | This compound-3-carbaldehyde | Not specified (intermediate) | acs.orgresearchgate.netmdpi.com |

| 2 | This compound-3-carbaldehyde | NaBH4, MeOH/EtOH/CHCl3 (1:8:5 v/v/v), 6 h, RT | This compound-3-carbinol | 63–67% | acs.orgresearchgate.net |

Another related indolecarbinol is N-methoxyindole-3-carbinol (NI3C). Its synthesis involves a three-step sequence: first, the synthesis of N-methoxyindole, followed by its conversion to N-methoxyindole-3-carbaldehyde via a Vilsmeier-Haack reaction, and finally, reduction of the aldehyde to the carbinol. oup.com

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms onto the indole core of this compound yields derivatives with modified electronic and steric properties, which can be crucial for further chemical transformations or biological activity. Halogenation can occur at various positions on the indole ring, with regioselectivity often influenced by the electron-donating methoxy group.

Known halogenated derivatives include 7-bromo-4-methoxyindole americanelements.comuni.lu and 4-bromo-7-methoxy-1H-indole chemicalbook.com. The synthesis of 4-bromoacetyl-7-methoxyindole-2-carboxylic acid methyl ester has been reported through the reaction of 7-methoxyindole-2-carboxylic acid methyl ester with bromoacetyl bromide in the presence of aluminum chloride, followed by heating under reflux. bldpharm.com This method introduces a bromoacetyl group, rather than a direct bromine atom, onto the indole ring system. Additionally, the preparation of 4-chloro-7-methoxyindole-2-boric acid has been documented, indicating the feasibility of chlorination at the 4-position in methoxy-substituted indoles. wikipedia.org More broadly, 4-chloro indole compounds can be synthesized from N-protected indole-3-formaldehydes using N-chlorosuccinimide (NCS), exhibiting good chemical and regioselectivity under mild conditions. wikipedia.org

Synthesis of Tryptophan Analogs from this compound Precursors

This compound serves as a crucial precursor for the synthesis of various tryptophan analogs, which are of significant interest in medicinal chemistry and chemical biology. Tryptophan analogs are often incorporated into peptides and proteins to study biological processes or to develop new therapeutic agents.

One prominent approach involves enzymatic synthesis. Tryptophanase, an enzyme, can efficiently couple indole derivatives with L-serine to form corresponding tryptophan analogs. This method has been successfully applied to synthesize photoreactive azidotryptophans from azidoindoles, including 4-, 5-, 6-, and 7-azidoindole, utilizing crude enzyme preparations of tryptophan synthetase. sigmaaldrich.comnih.gov This highlights the potential for synthesizing 4-methoxy-tryptophan analogs via enzymatic pathways, starting from this compound.

Beyond enzymatic methods, chemical strategies also exist. A facile route for synthesizing indole-substituted (S)-tryptophans from various indoles employs a chiral auxiliary-facilitated Strecker amino acid synthesis strategy. This methodology has been instrumental in preparing optically pure (S)-tryptophan analogs, including those with a 4-methoxy substituent, such as (S)-4-methoxy-tryptophan, which is found in biologically active natural products like the argyrins. pdbj.org Furthermore, engineered tryptophan synthase β-subunit (TrpB) variants have been developed to synthesize enantiopure tryptophan analogs substituted at positions 4, 5, 6, and 7, using serine and readily available indole analogs as starting materials. nih.gov Palladium-catalyzed heteroannulation reactions of substituted o-iodoanilines with internal alkynes have also been explored for the asymmetric synthesis of optically active tryptophan derivatives, including 6-methoxy-D-tryptophan. nih.gov

Multi-component Reactions for this compound Scaffold Construction

Multi-component reactions (MCRs) are powerful synthetic tools that enable the rapid assembly of complex molecular scaffolds from three or more starting materials in a single pot. These reactions are highly efficient, atom-economical, and often proceed under mild conditions, making them attractive for constructing diverse chemical libraries. nih.govuni.luresearchgate.net

While MCRs involving indole derivatives have gained increasing attention, indole derivatives as MCR partners have historically been under-represented. General indole-based MCRs have been reported for the synthesis of functionalized heterocyclic systems, including Mannich reactions (Gramine chemistry) and Ugi-type reactions. For instance, a multicomponent reaction involving indole, formaldehyde, and amino hydrochloride can lead to indole-fused seven-membered heterocycles like oxadiazepines or thiadiazepines (with the addition of sodium thiosulphate). americanelements.com

However, specific examples of MCRs directly utilizing this compound as a starting material for the construction of novel scaffolds are less extensively documented in the provided literature. While MCRs have been used to synthesize furanone derivatives containing indole fragments, where 4-methoxyphenylglyoxal was a reactant alongside indole and Meldrum's acid, this represents the incorporation of a methoxy-substituted phenyl group rather than a direct transformation of the this compound scaffold itself in a multi-component fashion. Despite the current limited explicit examples for this compound, the inherent advantages of MCRs suggest a promising avenue for future exploration in diversifying the this compound scaffold.

Regioselective Synthesis and Isomeric Considerations

Regioselectivity is a critical aspect in the synthesis of indole derivatives, particularly when substituents like a methoxy group can influence the electronic distribution and reactivity of the ring. The methoxy group at position 4 of the indole ring can significantly impact its reactivity and direct electrophilic substitution to specific positions.

For instance, the synthesis of various methoxy-substituted indole isomers often requires careful control of reaction conditions to achieve the desired regioselectivity. Studies on the synthesis of isomeric methoxy substitutions, including at the 4-, 6-, or 7-indole positions, have highlighted the challenges and specific methodologies required. For example, protecting the indole nitrogen with a benzenesulfonyl group can ensure regioselective methylation at the 2-indolyl position. Alternative methods, such as regioselective acylation controlled by sec-butyllithium, have also been employed to form specific ketone intermediates that cyclize to the desired indole isomers.

In general indole chemistry, C-H activation/functionalization methods have been developed for regioselective synthesis of 2-substituted, 3-substituted, and 2,3-disubstituted indoles, overcoming limitations of classical methods like the Fischer indole synthesis and Bartoli reaction regarding regioselectivity. chemicalbook.com For example, regioselective C3 alkenylation of indoles has been achieved using ruthenium nanocatalysts, tolerating various electron-donating groups, including methoxy substituents on the indole moiety. Similarly, photoredox-catalyzed intramolecular cyclization has enabled regioselective C-2 functionalization of indoles to form indole-fused seven-membered heterocycles. The presence of electron-rich substituents, such as a 5-methoxy group, can facilitate regioselective 3-acylation of unprotected indoles, yielding products in good yields. These principles underscore the importance of strategic synthetic design to control the position of new functionalities on the this compound scaffold.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyindole

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution in indoles is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). The electron-donating nature of the methoxy (B1213986) group at the C4 position further activates the benzene (B151609) portion of the indole ring, though the primary site of reaction generally remains C3.

Common electrophilic substitution reactions involving 4-methoxyindole include the Vilsmeier-Haack reaction for formylation, the Mannich reaction for aminomethylation, and Friedel-Crafts acylation.

The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, typically at the C3 position. For this compound, this reaction proceeds to yield 4-methoxy-1H-indole-3-carbaldehyde. The reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thedelocalizedchemist.com The electrophilicity of the iminium ion generated is key to the reaction's success.

The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and an active hydrogen compound, in this case, this compound. elte.hu This reaction provides a route to gramine-type derivatives, which are valuable synthetic intermediates. The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic C3 position of the indole. elte.hursc.org

Friedel-Crafts acylation of indoles allows for the introduction of an acyl group. While this reaction can be complicated by competing N-acylation and polymerization, C3-acylation is generally favored. uc.ptscbt.com The use of a protecting group on the indole nitrogen, such as a phenylsulfonyl group, can improve the yields of C3-acylated products. dntb.gov.ua For this compound, acylation reactions provide key building blocks for more complex molecules. researchgate.net

The Pictet-Spengler reaction , a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful method for synthesizing β-carbolines. acs.orgnih.gov While not a direct substitution on the this compound core itself, tryptamine (B22526) derivatives derived from it can undergo this reaction. The electron-rich nature of the indole nucleus facilitates the cyclization step. acs.orgresearchgate.net

Table 1: Electrophilic Aromatic Substitution Reactions of this compound and Derivatives

| Reaction | Reagents | Product | Position of Substitution | Reference(s) |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 4-Methoxy-1H-indole-3-carbaldehyde | C3 | , researchgate.net |

| Mannich Reaction | Formaldehyde, Secondary Amine | 3-(Aminomethyl)-4-methoxyindole | C3 | elte.hu, rsc.org |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid | 3-Acyl-4-methoxyindole | C3 | dntb.gov.ua, uc.pt |

| Bromination | N-bromosuccinimide (NBS) | 6,7-Dibromo-4-methoxy-1H-indole | C6, C7 | nbinno.com |

Nucleophilic Reactivity and Additions

While the indole ring is predominantly known for its electrophilic substitution reactions, it also exhibits nucleophilic character. The nucleophilicity is centered on the C3 position and the nitrogen atom of the pyrrole (B145914) ring. The electron-donating methoxy group at C4 enhances the electron density of the aromatic system, thereby increasing its nucleophilicity compared to unsubstituted indole. scbt.com

The nitrogen atom of this compound can act as a nucleophile in N-alkylation reactions. This typically requires a base to deprotonate the N-H group, forming a more nucleophilic indolide anion. This anion can then react with various electrophiles, such as alkyl halides or epoxides, to form N-substituted 4-methoxyindoles. nih.gov For example, reaction with ethylene (B1197577) oxide can yield 1H-indole-1-ethanol, 4-methoxy-.

The C3 position of this compound is a soft nucleophile and can participate in Michael-type additions to α,β-unsaturated carbonyl compounds. This reactivity is a cornerstone for the construction of more complex indole-containing structures. The nucleophilicity of indoles has been quantitatively assessed, and electron-donating substituents like a methoxy group are shown to increase the nucleophilicity parameter (N). lmu.deacs.orgnih.govresearchgate.net

Oxidative and Reductive Transformations

The this compound scaffold can undergo both oxidative and reductive transformations, targeting either the pyrrole ring or the substituents.

Reductive transformations of indoles typically involve the saturation of the C2-C3 double bond of the pyrrole ring to form indolines. Catalytic hydrogenation is a common method to achieve this. nih.gov For instance, the O-benzyl group of a protected this compound derivative can be removed via catalytic hydrogenation. researchgate.net The choice of catalyst and reaction conditions is crucial to avoid over-reduction of the benzene ring. nih.govacsgcipr.org

Oxidative transformations of this compound can lead to a variety of products. Under strong oxidative conditions, the methoxy group itself can potentially be oxidized. More commonly, oxidative coupling reactions can occur. For example, the oxidative coupling of indoles with other nucleophiles can form new carbon-carbon or carbon-heteroatom bonds, often at the C3 position. researchgate.netrsc.org Oxidative coupling of 1-methoxyindoles can lead to the formation of 2,2'-bisindoles, which are precursors to complex alkaloids. clockss.org

Photochemistry of this compound

The study of the interaction of ultraviolet (UV) light with this compound reveals a series of photochemical transformations, primarily involving the N-H bond of the pyrrole ring. These studies are often conducted by isolating the molecules in low-temperature inert gas matrices (like xenon or argon) and irradiating them with specific wavelengths of UV light. rsc.orgresearchgate.netresearchgate.netrsc.org

UV-Induced Radical Formation

Upon irradiation with UV light (λ ≤ 305 nm), a primary photochemical event for matrix-isolated this compound is the cleavage of the N-H bond. rsc.orgresearchgate.netrsc.org This homolytic cleavage results in the formation of a 4-methoxyindolyl radical and a hydrogen atom. rsc.orgresearchgate.netresearchgate.net This process is a common feature in the photochemistry of indole and its derivatives. elte.hu

Isomerization Pathways

Following the initial N-H bond cleavage, the generated radical pair (4-methoxyindolyl radical and H atom) can recombine in different ways, leading to isomerization. The hydrogen atom can reconnect at the C3 position of the indole ring, which has a high spin density in the radical intermediate. rsc.orgresearchgate.net This process leads to the formation of a 3H-tautomer of this compound. rsc.orgresearchgate.netrsc.org

N-H Bond Cleavage and Tautomerization

Table 2: Photochemical Products of this compound

| Photochemical Process | Initial Species | Key Intermediate | Final Product(s) | Reference(s) |

|---|---|---|---|---|

| Radical Formation | This compound | - | 4-Methoxyindolyl radical + H atom | researchgate.net, researchgate.net, rsc.org |

| Isomerization/Tautomerization | This compound | 4-Methoxyindolyl radical | 3H-4-Methoxyindole | researchgate.net, rsc.org, rsc.org |

Reactions with Biologically Relevant Species

The this compound scaffold is recognized for its interactions with various biological molecules, a characteristic that underpins its significance in medicinal chemistry and toxicology. Its reactivity is largely dictated by the electron-rich indole nucleus, further activated by the electron-donating methoxy group at the 4-position. This electronic configuration facilitates reactions with electrophilic species, including those of biological relevance, and allows the molecule to participate in redox processes within a cellular environment.

The reaction of indole derivatives with nitrosating agents, such as nitrite (B80452) under acidic conditions similar to those in the stomach, is of significant toxicological interest due to the formation of potent mutagenic products. Research on substituted indoles has provided insight into the reactivity of this compound in these processes.

Studies involving various methoxyindole isomers have identified nitrosated this compound as a potent direct-acting mutagen. The chemistry of nitrosation for the closely related 4-chloro-6-methoxyindole, a compound isolated from fava beans (Vicia faba), has been extensively studied. ontosight.aimdpi.comresearchgate.net Upon treatment with nitrite, it forms a highly mutagenic product. ontosight.ainih.gov Mechanistic investigations suggest that the nitrosation of the indole ring is a rapid reaction. ontosight.ainih.gov

The major product from the nitrosation of the related compound 4-chloroindole (B13527) has been identified as 4-chloro-2-hydroxy-N1-nitroso-indolin-3-one oxime. ontosight.ainih.gov This product is a stable α-hydroxy N-nitroso compound, a class of compounds not widely reported. ontosight.ai It is proposed that the nitrosation of this compound follows a similar pathway, leading to the formation of a corresponding N-nitroso derivative, which acts as the mutagenic species. nih.gov This reactivity underscores the role of this compound as a potential precursor to genotoxic agents, particularly in environments conducive to nitrosation.

Table 1: Mutagenicity of Nitrosated Methoxyindole Isomers This table is illustrative, based on qualitative findings from the literature. Specific activity values for this compound were not detailed in the provided search results.

| Indole Isomer | Nitrosation Product | Reported Mutagenic Potential | Citation |

|---|---|---|---|

| This compound | N-Nitroso Compound | Potent Mutagen | nih.gov |

| 5-Methoxyindole (B15748) | N-Nitroso Compound | Examined | nih.gov |

| 6-Methoxyindole (B132359) | N-Nitroso Compound | Examined | nih.gov |

Interaction with Cellular Redox Systems

This compound and its derivatives engage with cellular redox systems in a complex manner, demonstrating capabilities for both antioxidant protection and pro-oxidant activity depending on the specific molecular context and cellular environment.

Antioxidant and Radical Scavenging Activity this compound has been reported to exhibit antioxidant properties and to protect cells against oxidative stress. ontosight.ai The methoxyindole scaffold is a known pharmacophore that can interact with reactive oxygen species (ROS). Studies on related compounds, such as derivatives of 5-methoxyindole-2-carboxylic acid (5MICA), have demonstrated significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress and the ability to suppress iron-induced lipid peroxidation. mdpi.com These derivatives have also shown an ability to scavenge superoxide (B77818) anions. mdpi.comresearchgate.netmdpi.com

However, computational studies on 4-methoxy-indole-3-carbinol, a derivative of this compound, suggest it possesses weak antioxidant properties against the hydroperoxyl radical (HOO•). nih.gov This research indicates that the presence of hydroxyl groups on the indole ring is a more significant factor for potent radical scavenging activity. nih.gov

Modulation of Cellular Redox Homeostasis The interaction of methoxyindoles extends beyond direct radical scavenging to the modulation of the cell's endogenous redox machinery. For instance, certain 5-methoxyindole derivatives have been shown to counteract oxidative stress by increasing the activity of antioxidant enzymes like catalase. mdpi.com Furthermore, a derivative of 5-methoxyindole was found to inhibit the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH), leading to the upregulation of the Nrf2 signaling pathway and increased expression of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1), thereby conferring protection against ischemic injury. nih.gov

Conversely, some derivatives can exhibit pro-oxidant behavior. Methoxybrassinin, a this compound derivative, induces the accumulation of intracellular ROS in colorectal cancer cells, which depletes glutathione (B108866) (GSH) reserves and triggers apoptosis. vulcanchem.com Similarly, the related compound 5-methoxyindole was shown to induce ROS accumulation and cell death in the fungus Fusarium graminearum. mdpi.com This dual role highlights the compound's ability to shift the cellular redox balance, a property that can be exploited for therapeutic purposes.

Table 2: Observed Redox Activities of Methoxyindole Derivatives

| Compound/Derivative | Biological System | Observed Effect | Mechanism/Pathway | Citation |

|---|---|---|---|---|

| This compound | Generic Cells | Antioxidant; protection against oxidative stress | Not specified | ontosight.ai |

| 5-Methoxyindole-2-Carboxylic Acid (5MICA) Derivatives | Neuronal Cells (SH-SY5Y) | Neuroprotection against H₂O₂ stress | Antioxidant activity | mdpi.com |

| 5-Methoxyindole-2-Carboxylic Acid (5MICA) Derivatives | Rat Brain Synaptosomes | Suppression of lipid peroxidation | Antioxidant activity | mdpi.com |

| 5-Methoxyindole Derivative | Rat Model of Dementia | Increased catalase activity; decreased lipid peroxidation | Counteracting oxidative stress | mdpi.com |

| 5-Methoxyindole-2-Carboxylic Acid (MICA) | Rat Brain (Ischemia Model) | Inhibition of DLDH; upregulation of NQO1 | Nrf2 signaling activation | nih.gov |

| Methoxybrassinin (this compound derivative) | Colorectal Cancer Cells | ROS accumulation; GSH depletion; apoptosis | Pro-oxidant activity | vulcanchem.com |

Derivatization and Functionalization Strategies

Functionalization at the Indole (B1671886) Nitrogen (N1)

The indole nitrogen (N1) is a key site for functionalization, enabling the modulation of solubility, electronic properties, and biological activity. Alkylation and acylation are common strategies for N1 functionalization.

N-Alkylation: The indole nitrogen can undergo alkylation, a reaction often performed by deprotonating the N-H bond with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. For instance, 4-substituted-1H-indole-3-glyoxamide derivatives can be prepared by reacting a 4-methoxyindole with sodium hydride in dimethylformamide (DMF), followed by treatment with an arylmethyl halide. google.com This strategy is also employed in the synthesis of N1-substituted indole derivatives, which can influence the reactivity at other positions, such as C2 and C3. nih.gov

N-Acylation: While less explicitly detailed for this compound in the provided search results, N-acylation is a general method for protecting the indole nitrogen or introducing acyl functionalities. This typically involves reaction with acid chlorides or anhydrides.

N-Electrophilic Indole Reagents: N-methoxyindoles, including derivatives of this compound, have been demonstrated to act as N-electrophilic indole reagents. In the presence of Lewis acids, these compounds can participate in C3–N1′ cross-coupling reactions with other indoles, leading to the formation of bisindoles. This approach addresses the challenge of forming C3–N1′ bonds, which are difficult to achieve due to the intrinsic C3- and N1-nucleophilicity of indoles. This transformation can be applied to the site-selective synthesis of C3–N1′ bisindoles and sequential C3–N1′–C3′–N1″ triindole formations. mdpi.com

Table 1: Examples of N1 Functionalization Strategies

| Functionalization Type | Reagent/Catalyst | Product Type | Key Outcome | Reference |

| N-Alkylation | NaH, Arylmethyl halide | 1-Arylmethylindole | Preparation of 4-substituted-1H-indole-3-glyoxamide derivatives | google.com |

| N-Alkylation | Indium catalyst, p-quinone methides | N1-Alkylation products | Regioselective and switchable alkylation of 2,3-disubstituted indoles | acs.org |

| C3–N1′ Cross-coupling | Lewis acid (e.g., Aluminum) | Bisindoles, Triindoles | Formation of C3–N1′ bonds using N-methoxyindoles as N-electrophiles | mdpi.com |

Substitution Reactions at the C2 and C3 Positions

The C2 and C3 positions of the indole ring are highly reactive to electrophilic aromatic substitution (EAS), with C3 generally being the more favored site due to the stability of the intermediate carbocation that preserves the benzene (B151609) ring aromaticity. ic.ac.ukstackexchange.com However, the presence of the 4-methoxy group significantly influences the regioselectivity of these reactions.

C3 Substitution: this compound can undergo formylation at the C3 position. For example, this compound has been converted to its 3-formyl derivative, followed by reduction to this compound-3-carbinol. researchgate.net Similarly, a 3-acetonitrile moiety can be introduced via 4-methoxygramine as an intermediate. researchgate.net

C2 and C3 Disubstitution: The synthesis of C2, C3-disubstituted indoles is a highly desired approach in drug discovery. Oxidative coupling of C2-substituted indoles and enolates has been developed, yielding higher product yields for indoles bearing electron-donating groups. nih.gov

Remote C-H Alkylation (C7 Selectivity): While unsubstituted indoles often show C6 selectivity in certain C-H alkylations, 4-methoxyindoles predominantly react with complementary C7 selectivity in Rhodium(II)-catalyzed regioselective remote C-H alkylation with diazo compounds. snnu.edu.cnresearchgate.netacs.org This regioselectivity is attributed to the hydrogen-bonding directing effect and a Friedel-Crafts-type attack of the indole towards the Rh(II) carbene species. Computational studies support that the C7 position in this compound is more nucleophilic. snnu.edu.cnacs.org

Halogenation: The electron-donating methoxy (B1213986) group at position 4 directs electrophilic bromination to the 6 and 7 positions via resonance and inductive effects. Regioselective dibromination at positions 6 and 7 of this compound can be achieved using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions (e.g., anhydrous CCl₄, reflux, AIBN initiator). This method typically yields 6,7-dibromo-4-methoxy-1H-indole. Iodination at C6 of this compound using molecular iodine has also been reported as a regioselective substrate-controlled reaction. nih.gov

C4 Functionalization: A ruthenium-catalyzed directing group strategy has been uncovered for the highly regioselective functionalization of indole at the C4 position, which is significant as 4-substituted indoles serve as precursors for various natural products like ergot alkaloids. acs.org

Table 2: Regioselectivity in Substitution Reactions of this compound

| Reaction Type | Position of Substitution | Catalyst/Reagent | Key Findings/Regioselectivity | Reference |

| Formylation | C3 | - | Formation of this compound-3-carbinol | researchgate.net |

| Alkylation | C7 | Rh(II) complexes, Diazo compounds | Predominant C7 selectivity for 4-methoxyindoles | snnu.edu.cnresearchgate.netacs.org |

| Bromination | C6, C7 | NBS or Br₂ | Directed by C4-methoxy group | |

| Iodination | C6 | Molecular iodine | Regioselective, substrate-controlled | nih.gov |

| C-H Activation | C4 | Ruthenium catalyst, directing group | Highly regioselective C4 functionalization | acs.org |

Modification of the Methoxy Group and its Impact on Reactivity

The methoxy group at C4 can itself be a site for chemical modification, leading to altered reactivity and properties of the indole scaffold.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. This transformation converts the electron-donating methoxy group into an electron-withdrawing carbonyl functionality, significantly changing the electronic characteristics of the indole ring and its reactivity towards further substitutions.

O-Demethylation: The methoxy group can be removed through O-demethylation reactions, typically yielding a hydroxyl group at the C4 position. For instance, O-demethylation of 1-arylmethyl-4-methoxyindoles can be achieved using boron tribromide in methylene (B1212753) chloride, leading to 4-hydroxyindole (B18505) intermediates. google.com This process is crucial for accessing different pharmacophores and for metabolic studies. The resulting hydroxyl group can then be further functionalized (e.g., etherification, esterification).

Impact on Reactivity: The methoxy group is an electron-donating group, activating the indole ring towards electrophilic attack. total-synthesis.com Its position at C4 influences the electron density distribution, particularly at positions C3, C6, and C7, thereby directing regioselectivity in various reactions. snnu.edu.cnresearchgate.netacs.orgthedelocalizedchemist.com The presence of the 4-methoxyl group can also substantially decrease the reaction rate of certain steps, such as oxidative addition in Larock heteroannulation, due to both electronic and steric reasons. nih.gov

Formation of Fused-Ring Systems and Complex Indole Architectures

This compound serves as a valuable precursor for the construction of more complex indole architectures, including fused-ring systems, which are prevalent in natural products and pharmaceuticals.

Annulation Reactions: Various annulation strategies, such as [3+2] and [4+3] annulation reactions, can be employed to build new rings fused to the this compound core. Methyl 4-methoxy-2-indolecarboxylate has been reported as a reactant in [3+2] annulation reactions. chemicalbook.com Formal [4+3] annulation reactions involving indole-2-carboxaldehydes have been shown to afford indole-fused ε-lactones. rsc.org These reactions offer efficient pathways to construct polycyclic systems.

Synthesis of Complex Alkaloids and Natural Products: this compound derivatives are frequently utilized in the total synthesis of complex natural products and alkaloids. For example, this compound has been a starting material in the total synthesis of tambromycin, where a regioselective C6-borylation was a key step. nih.gov It has also been employed in approaches to ring-A oxygenated sarpagine (B1680780) indole alkaloids and other dimeric indole alkaloids. nih.gov The Mori-Ban-Hegedus indole synthesis can be used to synthesize 4-methoxy-3-methylindole, which can then undergo regioselective bromination and coupling for further derivatization in alkaloid synthesis. nih.gov The incorporation of this compound into bis-indole systems is also explored, as these structures can be exploited for novel macrocyclic systems and exhibit interesting biological properties. chim.it

Table 3: Formation of Fused-Ring Systems and Complex Architectures

| Strategy/Reaction Type | Example/Product Class | Key Intermediate/Starting Material | Reference |

| Annulation Reaction | Fused-ring systems, ε-lactones | Methyl 4-methoxy-2-indolecarboxylate, Indole-2-carboxaldehydes | chemicalbook.comrsc.org |

| Total Synthesis | Tambromycin | This compound | nih.gov |

| Total Synthesis | Ring-A oxygenated sarpagine indole alkaloids | 4-Methoxy-3-methylindole | nih.govnih.gov |

| Bis-indole Synthesis | Macrocyclic systems | Methoxy-activated indoles | chim.it |

Advanced Spectroscopic and Analytical Characterization of 4 Methoxyindole and Its Analogs

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elucidating the structural features of 4-methoxyindole and its derivatives through their characteristic fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) of methoxyindoles often reveals fragmentation pathways directed by the methoxy (B1213986) moiety oup.com. The molecular ion (M⁺) for this compound is observed at m/z 147 nih.govclockss.org. A significant fragment ion commonly observed in methoxyindoles is the [M - CH₃]⁺ ion, which for this compound would be at m/z 132 oup.compsu.edu. This loss of a methyl group is a characteristic fragmentation pathway for such compounds oup.com.

In the study of regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles, an analog of this compound, EI-MS showed a unique fragment ion at m/z 324 (M-47)⁺ for the 4-methoxy isomer oup.com. This distinct fragmentation, corresponding to the loss of CH₃O₂, suggests the close proximity of the carbonyl and methoxy group substituents in the 4-methoxy isomer, highlighting the utility of EI-MS in differentiating regioisomers based on specific fragmentation pathways oup.com. However, it is important to note that EI spectra of isomers can be quite similar, necessitating complementary analytical techniques for definitive identification oup.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often employed for the characterization of synthetic compounds and the identification of side products in the synthesis of methoxyindole derivatives researchgate.net. While specific ESI-MS fragmentation pathways for this compound itself are not detailed in the provided search results, ESI-MS, particularly when coupled with tandem MS (ESI-MS/MS), can provide valuable information on protonated molecular ions and their subsequent dissociation pathways researchgate.net. Techniques like Atmospheric Pressure Chemical Ionization (APCI) in positive mode (APCI+) are noted for their ability to efficiently ionize compounds, including those amenable to EI, with less in-source fragmentation, leading to improved sensitivity and the predominance of protonated molecular ions researchgate.net. This principle of soft ionization is broadly applicable to ESI-MS for compounds like this compound, allowing for the detection of intact molecular ions or simple adducts.

Electron-Activated Dissociation (EAD) Studies

While direct studies on the Electron-Activated Dissociation (EAD) of this compound are not specifically detailed in the provided literature, EAD is a powerful mass spectrometry technique primarily used for the fragmentation of protonated peptides and proteins. Its application to smaller, complex organic molecules like indole (B1671886) derivatives could offer detailed structural insights by inducing unique fragmentation pathways not observed in traditional collision-induced dissociation (CID). This technique could potentially be explored for comprehensive structural elucidation and differentiation of complex indole analogs.

Infrared (IR) Spectroscopy for Conformational and Tautomeric Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and investigating the conformational and tautomeric states of this compound. Characteristic IR bands include the N-H stretch, typically observed around 3380 cm⁻¹ psu.edu.

Studies involving monomers of this compound and 5-methoxyindole (B15748), isolated in low-temperature xenon matrices, have utilized IR spectroscopy to demonstrate that these compounds predominantly adopt the most stable 1H-tautomeric form researchgate.netrsc.org. Furthermore, the photochemistry of these matrix-isolated methoxyindoles, when exposed to UV light, was investigated using IR spectroscopy. Comparison of experimental IR spectra with calculated spectra (e.g., using B3LYP/6-311++G(d,p) computational methods) confirmed the formation of photoproducts such as indolyl radicals, resulting from the cleavage of the N-H bond, and 3H-tautomers, where the released hydrogen atom reconnected at the C3 ring carbon atom researchgate.netrsc.org. The conformity of the infrared spectrum is also used as a quality control measure for purity assessment avantorsciences.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the unambiguous structural elucidation of this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule nih.govichemical.compsu.educhemicalbook.com.

Predicted ¹H NMR data for this compound (at 300 MHz in CDCl₃) illustrates the distinct chemical environments of its protons:

OCH₃ protons (H-8): A singlet at δ 3.99 ppm (3H) ichemical.com.

Aromatic protons:

H-5: A doublet at δ 6.57 ppm (1H, J=7.9 Hz) ichemical.com.

H-7: A triplet at δ 7.03 ppm (1H, J=7.9 Hz) ichemical.com.

H-6: A triplet at δ 7.16 ppm (1H, J=7.9 Hz) ichemical.com.

Pyrrole (B145914) ring protons:

H-3: A triplet at δ 6.70 ppm (1H, J=2.5 Hz) ichemical.com.

H-2: A triplet at δ 7.10 ppm (1H, J=2.5 Hz) ichemical.com.

N-H proton (H-1): A singlet at δ 8.13 ppm (1H) ichemical.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (300 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| H-8 (OCH₃) | 3.99 | s | - | 3 |

| H-5 | 6.57 | d | 7.9 | 1 |

| H-3 | 6.70 | t | 2.5 | 1 |

| H-7 | 7.03 | t | 7.9 | 1 |

| H-2 | 7.10 | t | 2.5 | 1 |

| H-6 | 7.16 | t | 7.9 | 1 |

| H-1 (N-H) | 8.13 | s | - | 1 |

NMR spectroscopy is routinely used to confirm the structure of this compound tcichemicals.com. For related compounds like 4-chloro-6-methoxyindole, ¹H NMR analysis has been instrumental in identifying the disappearance of specific proton signals and the appearance of new ones, aiding in the differentiation of cis(Z) and trans(E) isomers psu.edu.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its related compounds. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods chemimpex.comthermofisher.comavantorsciences.comzypharmchem.comaksci.comvwr.comtcichemicals.comchemicalbook.comnih.govruifuchemical.comtcichemicals.com.

Purity assessment of this compound is frequently performed using GC, with reported purities often exceeding 98.0% thermofisher.comavantorsciences.comaksci.comvwr.comtcichemicals.comruifuchemical.comtcichemicals.com. HPLC is also widely used for purity determination, with some sources indicating purities of ≥98% by HPLC chemimpex.comzypharmchem.comruifuchemical.com.

Beyond purity assessment, chromatographic methods are crucial for analytical applications. For instance, reversed-phase liquid chromatography has been utilized to analyze the complexation reaction of β-cyclodextrin with pindolol, where this compound served as a reactant nbinno.comchemicalbook.com. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and analysis of this compound, particularly in complex matrices or for trace analysis nih.govoup.comnih.govnih.gov. The ability of capillary GC to resolve regioisomers, even when their mass spectral fragmentation patterns are similar, underscores its importance in the comprehensive characterization of indole derivatives oup.com.

Computational Chemistry and Theoretical Studies of 4 Methoxyindole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively employed to investigate the electronic structure and properties of 4-methoxyindole. These methods are used to optimize molecular geometries and compute key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) epstem.net. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity malayajournal.orgresearchgate.netresearchgate.net.

For this compound, studies have utilized advanced computational levels, including second-order approximate coupled-cluster (CC2) calculations with the resolution-of-the-identity (RI) approximation, alongside Dunning's correlation-consistent polarized valence basis sets. These calculations facilitate the optimization of equilibrium geometries for both the electronic ground state and the lowest excited singlet state hhu.de. The B3LYP functional with the 6-31G(d,p) basis set is a commonly applied approach for optimizing molecular structures and analyzing electronic properties scielo.org.zauni-greifswald.de.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound has been investigated to understand the relative stabilities of its different spatial arrangements. This compound can exist in syn and anti conformers, which are distinguished by the orientation of the methoxy (B1213986) group relative to the indole (B1671886) ring. In the electronic ground state, the anti conformer is identified as the most stable conformation for this compound hhu.de.

The syn conformer of this compound is found to be higher in energy than the anti conformer. Specifically, the syn conformer lies approximately 1160 cm⁻¹ higher in energy, a value that includes zero-point vibrational energy corrections hhu.de. The energy barrier for the interconversion from the syn to the anti conformer in this compound is relatively low, measured at 155 cm⁻¹ hhu.dethedelocalizedchemist.com. This low barrier suggests that at typical experimental conditions, rapid interconversion can occur, potentially leading to the observation of only the more stable conformer thedelocalizedchemist.com. Conformational preferences are influenced by various stabilization and destabilization effects, such as intramolecular hydrogen bonds and steric hindrance researchgate.net.

Table 1: Conformational Energies and Interconversion Barrier for this compound (Ground State)

| Conformer Pair | Relative Energy (cm⁻¹) | Interconversion Barrier (cm⁻¹) | Reference |

| syn vs. anti | 1160 (syn higher) | 155 (syn to anti) | hhu.de, thedelocalizedchemist.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. While specific detailed MD simulations focusing solely on the intrinsic dynamics of pure this compound are not extensively documented in the provided literature, MD is a crucial method in broader studies involving indole derivatives. For instance, MD simulations are employed to assess the stability of ligand-receptor complexes and to simulate interactions with lipid bilayers to evaluate molecular permeability researchgate.net. In the context of methoxyindoles interacting with the Aryl Hydrocarbon Receptor (AhR), constrained molecular dynamics simulations have been utilized to obtain stable, low-energy models of the receptor for subsequent docking studies nih.gov. This highlights the utility of MD in understanding the dynamic aspects of interactions involving this compound within larger biological systems.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for characterizing the chemical reactivity and kinetic stability of molecules malayajournal.orgresearchgate.netthaiscience.info. The energy gap between the HOMO and LUMO provides insights into a molecule's chemical stability and its propensity for electron transfer malayajournal.orgresearchgate.netresearchgate.net. A smaller energy gap generally indicates higher reactivity and lower kinetic stability researchgate.net.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, including its infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. DFT calculations are a common approach for these predictions, often showing good agreement with experimental data researchgate.netscielo.org.zanih.govresearchgate.netresearchgate.netacs.orgresearchgate.net.

For this compound, experimental laser-induced fluorescence spectroscopy has revealed a single origin band at 35,309 cm⁻¹ hhu.de. Furthermore, IR spectroscopy has been used to characterize this compound monomers when trapped in low-temperature xenon matrices researchgate.net.

In NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is frequently applied in conjunction with DFT to accurately calculate ¹H and ¹³C NMR chemical shifts epstem.netscielo.org.zanih.govresearchgate.netscience.gov. For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is utilized to simulate electronic absorption spectra, providing insights into electronic transitions within the molecule researchgate.netscielo.org.zanih.govresearchgate.netresearchgate.net. These computational predictions aid in the assignment of experimental spectral bands and in understanding the electronic transitions underlying the observed spectra.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking studies are computational techniques widely used in drug discovery to predict how a small molecule, or ligand, might bind to a target protein or receptor researchgate.netresearchgate.netresearchgate.netresearchgate.netscispace.com. These studies aim to estimate the binding affinity and identify the preferred binding poses of the ligand within the receptor's active site. Software such as AutoDock Vina is commonly employed for these predictions scispace.comexactelabs.com.

While molecular docking is a standard method for investigating the interactions of indole derivatives, specific detailed docking results solely for this compound are less prominently featured in the provided literature. However, methoxyindoles, as a class, have been investigated for their interactions with various biological targets, such as the human Aryl Hydrocarbon Receptor (AhR) nih.gov. Molecular modeling and docking studies suggest that agonists and antagonists within the methoxyindole class may share the same binding pocket on the AhR but exhibit unique binding modes that dictate their affinity and activity nih.gov. Although this compound itself was noted as "not tested" in some AhR activity assays, the general applicability of these computational methods to indole derivatives indicates its relevance in predicting potential receptor interactions nih.gov.

Biological Activities and Mechanistic Insights of 4 Methoxyindole and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 4-methoxyindole have emerged as a promising class of compounds in oncology research, demonstrating significant potential to inhibit cancer cell growth through various mechanisms. These include the induction of programmed cell death, interference with the cell division cycle, and disruption of the cellular skeleton.

Induction of Apoptosis and Cell Death Pathways

A key strategy in cancer therapy is to trigger apoptosis, a form of programmed cell death, in malignant cells. Several derivatives of this compound have been shown to effectively initiate this process. For instance, 1H-Indole-3-ethanol,4-methoxy-, has been demonstrated to induce apoptosis in cancer cells by activating caspases, which are crucial enzymes in the apoptotic cascade . Another derivative, 6,7-dibromo-4-methoxy-1H-indole (DBMI), also prompts programmed cell death, highlighting the role of halogenation in enhancing the pro-apoptotic activity of the this compound core .

Furthermore, this compound-3-carbinol, a breakdown product of 4-methoxyglucobrassicin (B122029) found in cruciferous vegetables, has been identified as an agent capable of inhibiting cell growth and causing cell death in human cancer cells in vitro researchgate.netmdpi.comsemanticscholar.org. Studies on indolyl-pyridinyl-propenones, which can incorporate a this compound moiety, have identified a non-apoptotic form of cell death called methuosis, characterized by the accumulation of large fluid-filled vacuoles derived from macropinosomes nih.gov. This suggests that this compound derivatives can exploit multiple cell death pathways to eliminate cancer cells.

Cell Cycle Regulation and Inhibition

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Compounds that can arrest the cell cycle at specific checkpoints are valuable as potential anticancer agents. Derivatives of this compound have shown the ability to modulate the cell cycle in a concentration- and structure-dependent manner.

For example, at a concentration of 200 µM, this compound-3-carbinol was found to cause a high level of cell death and an accumulation of living colon cancer cells in the G0/G1 phase of the cell cycle nih.govresearchgate.net. This indicates an arrest before the cell enters the DNA synthesis (S) phase. In contrast, another related compound, N-methoxyindole-3-carbinol (NI3C), induced an accumulation of human colon cancer cells in the G2/M phase, the phase preceding cell division researchgate.netoup.com. This G2/M arrest was associated with an upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27 researchgate.netoup.com.

Similarly, BPR0L075, a derivative of 6-methoxyindole (B132359), induces G2/M arrest in colorectal cancer cells nih.gov. The ability of these compounds to halt the cell cycle at different phases underscores the diverse mechanisms through which this compound derivatives can exert their antiproliferative effects.

Effects on Specific Cancer Cell Lines

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating both broad-spectrum and selective cytotoxicity.

This compound-3-carbinol has shown inhibitory effects on the proliferation of human colon cancer cell lines DLD-1 and HCT 116, with IC₅₀ values of 116 µM and 96 µM, respectively, after 48 hours of treatment researchgate.netnih.govresearchgate.net. The halogenated derivative, 6,7-dibromo-4-methoxy-1H-indole (DBMI), exhibited significant cytotoxic effects against MCF-7 breast cancer cells and A549 lung cancer cells .

A series of indole (B1671886) hybrid chalcones incorporating a 1-methoxyindole (B1630564) core was screened against five cancer cell lines: HCT116 (colon), HeLa (cervical), Jurkat (T-cell leukemia), MDA-MB-231 (breast), and MCF-7 (breast) mdpi.com. One particular chalcone (B49325) from this series, bearing a catechol moiety, displayed selective activity against Jurkat and HCT116 cells while showing no toxicity to non-cancerous cell lines mdpi.com. The diverse range of susceptible cancer cell lines highlights the broad therapeutic potential of the this compound scaffold.

Table 1: Antiproliferative Activity of this compound Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Effect | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| This compound-3-carbinol | DLD-1 (Colon) | Inhibition of proliferation | 116 µM | nih.gov |

| This compound-3-carbinol | HCT 116 (Colon) | Inhibition of proliferation | 96 µM | nih.gov |

| 6,7-dibromo-4-methoxy-1H-indole (DBMI) | MCF-7 (Breast) | Cytotoxic effects | Not specified | |

| 6,7-dibromo-4-methoxy-1H-indole (DBMI) | A549 (Lung) | Cytotoxic effects | Not specified | |

| Indole hybrid chalcone (1-methoxyindole core) | Jurkat (T-cell leukemia) | Selective activity | 8.0 ± 1.4 µM | mdpi.com |

| Indole hybrid chalcone (1-methoxyindole core) | HCT116 (Colon) | Selective activity | 18.2 ± 2.9 µM | mdpi.com |

Modulation of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, crucially, the formation of the mitotic spindle during cell division. Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs nih.gov. Several indole derivatives have been identified as tubulin polymerization inhibitors, many of which bind to the colchicine (B1669291) binding site on tubulin nih.govx-mol.netacs.orgnih.gov.

The substitution pattern on the indole ring, including the presence of a methoxy (B1213986) group, plays a critical role in the tubulin-inhibiting activity. For instance, studies on 2-alkoxycarbonyl-3-anilinoindoles revealed that methoxy substitution at the C-6 position of the indole nucleus was most favorable for inhibiting cell growth x-mol.net. Furthermore, a 6-methoxyindole derivative, BPR0L075, has been characterized as a potent inhibitor of tubulin polymerization that induces G2/M arrest and subsequent cell death in colorectal cancer cells nih.gov. Molecular docking studies have confirmed that these indole derivatives can bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest nih.gov.

Antimicrobial and Antifungal Properties

In addition to their anticancer potential, this compound and its derivatives have demonstrated notable antimicrobial and antifungal activities ontosight.ai. The indole scaffold itself is a key component of many natural and synthetic antimicrobial agents.

1H-Indole-3-ethanol,4-methoxy-, for example, exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria and also possesses antifungal properties . The antimicrobial activity of this compound has also been observed in agricultural contexts, where it is reported as a component of root exudates that can inhibit the growth of plant pathogens researchgate.net.

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The synthesis of hybrid molecules incorporating the this compound core with other known antimicrobial pharmacophores, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, has yielded compounds with significant antibacterial and antifungal activity turkjps.org. Some of these novel indole derivatives have shown efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida krusei turkjps.org. This highlights the value of the this compound scaffold as a building block for developing new antimicrobial therapies.

Table 2: Antimicrobial Spectrum of this compound and its Derivatives

| Compound/Derivative | Activity | Target Organisms | Reference(s) |

|---|---|---|---|

| This compound | Antimicrobial | Plant pathogens | researchgate.net |

| 1H-Indole-3-ethanol,4-methoxy- | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Fungi | |

| Indole-thiadiazole derivative | Antibacterial | Bacillus subtilis | turkjps.org |

| Indole-triazole derivative | Antibacterial | Bacillus subtilis | turkjps.org |

| Indole-triazole derivative | Antifungal | Candida krusei | turkjps.org |

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer. Compounds with both anti-inflammatory and antioxidant properties are therefore of significant therapeutic interest. This compound and its derivatives have been shown to possess such dual activities guidechem.comnetascientific.com.

A series of this compound derivatives demonstrated superior antioxidant scavenging activity in vitro when compared to the well-known antioxidant butylated hydroxyanisole (BHA) mtu.edu. However, a computational study on 4-methoxy-indole-3-carbinol suggested that while it has weak antioxidant properties on its own, the introduction of hydroxyl groups to the indole ring could dramatically enhance its radical scavenging capabilities nih.gov. This indicates that further structural modification could optimize the antioxidant potential of this class of compounds.

In addition to antioxidant effects, certain derivatives have demonstrated direct anti-inflammatory activity. For example, 4-Methoxy-1H-indole-6-carboxylic acid possesses anti-inflammatory properties, which are attributed to its ability to modulate inflammatory pathways . The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating inflammatory responses, and various methoxyindoles have been identified as agonists of AhR, suggesting a potential mechanism for their anti-inflammatory effects mdpi.comnih.gov.

Table 3: Summary of Anti-inflammatory and Antioxidant Findings

| Compound/Derivative | Activity | Key Finding | Reference(s) |

|---|---|---|---|

| This compound | Antioxidant, Anti-inflammatory | General properties identified | guidechem.comnetascientific.com |

| This compound derivatives | Antioxidant | Increased scavenging compared to BHA | mtu.edu |

| 4-Methoxy-indole-3-carbinol | Antioxidant (weak) | Activity significantly increased by hydroxylation | nih.gov |

| 4-Methoxy-1H-indole-6-carboxylic acid | Anti-inflammatory | Modulates inflammatory pathways | |

| Methoxyindoles | Anti-inflammatory (potential) | Act as agonists of the Aryl Hydrocarbon Receptor (AhR) | mdpi.comnih.gov |

Modulation of Receptor Systems

This compound serves as a valuable chemical scaffold in the development of ligands that target various serotonin (B10506) (5-HT) receptor subtypes. Its structural framework is utilized in the synthesis of novel compounds with potential applications in neuropsychopharmacology. Research has demonstrated its role as a key reactant or starting material for creating molecules that interact with specific serotonin receptors.

For instance, this compound is a precursor in the synthesis of psilocin analogues, which are investigated for their interactions with serotonin receptors in the brain. vulcanchem.com Furthermore, derivatives of this compound have been specifically designed and synthesized to target the 5-HT₇ serotonin receptor. A class of imidazolyl-substituted indole derivatives, originating from this compound-3-carbaldehyde, has been developed as high-affinity agonists for the 5-HT₇ receptor. google.com These compounds are noted for being the first described low-basicity 5-HT₇ receptor agonists and are under investigation for their potential in treating central nervous system disorders mediated by this receptor. google.com

The indole nucleus of this compound is structurally related to serotonin (5-hydroxytryptamine), and this similarity is exploited in medicinal chemistry. The methoxy group at the 4-position can influence the binding affinity and selectivity of the resulting derivatives for different 5-HT receptor subtypes. nih.gov While direct binding data for this compound itself across the full spectrum of serotonin receptors is not extensively detailed in the literature, its utility is clearly established in generating more complex molecules, such as alpha-ethyltryptamines, which function as dual dopamine-serotonin releasers. vulcanchem.com This highlights its importance in creating research tools and potential therapeutics that modulate the serotonergic system. vulcanchem.com

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and cell cycle. nih.govuu.nlplos.org Various indole derivatives, including methylated and methoxylated indoles, have been identified as modulators of AhR activity. nih.govnih.gov

A study examining the effects of 22 different methylated and methoxylated indoles on the transcriptional activity of human AhR found that these compounds can act as full agonists, partial agonists, or antagonists. nih.govnih.gov The specific activity and potency are highly dependent on the chemical structure of the indole. For example, 7-Methoxyindole (7-MeO-indole) was identified as one of the most effective agonists, displaying a relative efficacy of 80% compared to the prototypical AhR ligand TCDD (dioxin). nih.govnih.gov This agonist activity was confirmed by the compound's ability to induce substantial nuclear translocation of AhR and promote its binding to the CYP1A1 promoter. nih.govresearchgate.net In contrast, this compound was tested in the same study but did not show significant agonist or antagonist activity at concentrations up to 200 μM. nih.gov

Molecular modeling suggests that both agonist and antagonist indoles likely bind to the same pocket on the AhR, but adopt unique binding modes that determine their functional outcome. nih.govresearchgate.net The research underscores that subtle changes in the substitution pattern on the indole ring, such as the position of the methoxy group, can dramatically alter the interaction with the AhR. nih.gov While this compound itself appears to be inactive as a direct ligand at the concentrations tested, other methoxyindoles are potent modulators of the AhR pathway. nih.gov In some experimental contexts, this compound has been used as an internal standard for quantifying other AhR-active indole metabolites, such as those derived from Indole-3-carbinol. uu.nlplos.org

| Compound | AhR Activity | Details (Relative to TCDD) | Reference |

|---|---|---|---|

| This compound | Not active | No significant agonist or antagonist activity at >200 μM | nih.gov |

| 7-Methoxyindole | Agonist | 80% relative efficacy | nih.govnih.gov |

| 4-Methylindole | Agonist | 134% relative efficacy | nih.govnih.gov |

| 6-Methylindole | Agonist | 91% relative efficacy | nih.govnih.gov |

| 3-Methylindole | Antagonist | IC₅₀; 19 μM | nih.govnih.gov |

Neuroprotective Potential and Neurological Disorder Applications

Methoxy-substituted indoles, including this compound, are recognized for their potential in the development of treatments for neurological and psychiatric disorders. vulcanchem.comnetascientific.com The indole scaffold is a key feature in many biologically active compounds, and the addition of a methoxy group can enhance neuroprotective properties. netascientific.comvulcanchem.comsmolecule.com

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds designed to target neurological conditions. vulcanchem.comnetascientific.com For example, it is a reactant in the preparation of GABA analogs, which have potential applications in managing neurological and psychiatric disorders. vulcanchem.com Derivatives of this compound are also being explored for their therapeutic potential. chemimpex.com Research into 4-Methoxy-1H-indole-3-carboxylic acid, a derivative, indicates its utility as an intermediate in synthesizing novel therapeutic agents for neurological disorders. chemimpex.com

The neuroprotective effects of methoxyindoles are often linked to their antioxidant properties and their ability to modulate pathways involved in neurodegeneration. vulcanchem.comnih.gov Studies on related methoxyindole derivatives have shown they can reduce oxidative stress in neuronal cells, inhibit enzymes like monoamine oxidase B (MAO-B) which is implicated in neurodegenerative diseases, and protect against cytotoxicity induced by factors like hydrogen peroxide and Aβ-peptides. nih.govmdpi.com While direct in-vivo neuroprotective data on this compound is limited, its role as a precursor for compounds with potential neuroprotective activity highlights its importance in medicinal chemistry research aimed at treating neurodegenerative diseases. netascientific.com

Role in Circadian Rhythm Regulation

The regulation of circadian rhythms, the body's internal 24-hour clock, is a complex process involving various signaling molecules, with the hormone melatonin (B1676174) playing a central role. mdpi.com Melatonin is chemically known as N-acetyl-5-methoxytryptamine, placing it within the methoxyindole family. Due to this structural relationship, other methoxyindoles are also investigated for their role in modulating circadian rhythms.

This compound has been specifically reported to have a role in the regulation of circadian rhythms and is considered a potential precursor in the synthesis of melatonin. guidechem.com The suprachiasmatic nucleus (SCN) in the brain acts as the master clock, synchronizing circadian rhythms partly through the secretion of melatonin. mdpi.com The interaction of melatonin with its receptors (MT₁ and MT₂) is a key mechanism in this process. mdpi.com

Research into the synthesis of methoxyindoles in the retina of frogs has shown that the production of melatonin and 5-methoxytryptamine (B125070) follows a diurnal rhythm, further linking methoxyindole metabolism to the light-dark cycle that governs circadian timing. nih.gov The core 5-methoxyindole (B15748) structure is considered a key pharmacophore for developing molecules that target the circadian system. chronobiologyinmedicine.org This suggests that this compound, as a related structure and potential synthetic precursor, is relevant to the study of chronobiology and the development of therapies for circadian rhythm-related disorders. guidechem.comchronobiologyinmedicine.org

Structure Activity Relationship Sar Studies of 4 Methoxyindole Analogs

Impact of Methoxy (B1213986) Group Position and Substituents on Bioactivity

The position of the methoxy group on the indole (B1671886) ring is a critical determinant of a molecule's biological activity. While direct comparative studies across all positional isomers of methoxyindole are not extensively documented in a single context, inferences can be drawn from various research endeavors. For instance, studies on melatonin (B1676174) analogs, where the native 5-methoxy group is shifted, have provided valuable insights. Shifting the methoxy group from the C-5 to the C-6 position, in conjunction with moving the ethylamido side chain to the N-1 position, resulted in compounds with affinity and agonist activity comparable to melatonin itself. nih.gov This suggests that the electron-donating nature of the methoxy group and its relative position can significantly alter receptor interactions.